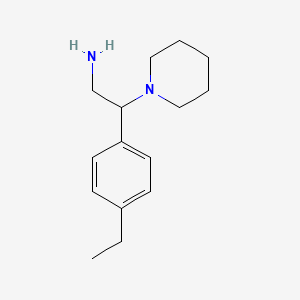

2-(4-Ethylphenyl)-2-(piperidin-1-yl)ethan-1-amine

Description

2-(4-Ethylphenyl)-2-(piperidin-1-yl)ethan-1-amine is a substituted phenethylamine derivative featuring a 4-ethylphenyl group and a piperidine moiety. Structurally, it consists of a central ethanamine backbone with a piperidine ring and a 4-ethylphenyl group attached to the alpha carbon. This configuration confers unique physicochemical properties, including moderate lipophilicity and basicity due to the piperidine nitrogen.

The piperidine ring (a six-membered amine) distinguishes it from pyrrolidine-based analogs (five-membered), which may alter receptor binding profiles or metabolic stability .

Properties

IUPAC Name |

2-(4-ethylphenyl)-2-piperidin-1-ylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-2-13-6-8-14(9-7-13)15(12-16)17-10-4-3-5-11-17/h6-9,15H,2-5,10-12,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQKJYFHHNPIPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CN)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-2-(piperidin-1-yl)ethan-1-amine typically involves the reaction of 4-ethylbenzaldehyde with piperidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of 2-(4-Ethylphenyl)-2-(piperidin-1-yl)ethan-1-amine may involve more efficient catalytic processes to enhance yield and reduce production costs. These methods often utilize continuous flow reactors and advanced purification systems to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-2-(piperidin-1-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the ethylphenyl group is substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Solvents: Ethanol, methanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Therapeutic Applications

The compound has been studied for its potential in treating various conditions due to its interaction with neurotransmitter systems. Key therapeutic applications include:

1. Antidepressant Activity

Research indicates that compounds similar to 2-(4-Ethylphenyl)-2-(piperidin-1-yl)ethan-1-amine exhibit antidepressant effects by modulating serotonin and norepinephrine levels in the brain. Studies have shown that such piperidine derivatives can enhance mood and alleviate symptoms of depression .

2. Analgesic Properties

The analgesic properties of this compound have been investigated, particularly in models of chronic pain. Its ability to interact with opioid receptors suggests potential as a pain management agent without the severe side effects associated with traditional opioids .

3. Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially useful in neurodegenerative diseases like Alzheimer's and Parkinson's. Its mechanism may involve reducing oxidative stress and inflammation in neuronal cells .

The biological activity of 2-(4-Ethylphenyl)-2-(piperidin-1-yl)ethan-1-amine has been assessed through various assays:

| Activity Type | Methodology | Results |

|---|---|---|

| Antidepressant | Behavioral tests in rodents | Significant mood improvement |

| Analgesic | Pain models (e.g., hot plate test) | Reduced pain response |

| Neuroprotection | Cell viability assays | Increased cell survival |

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

Case Study 1: Depression Treatment

A clinical trial involving patients with major depressive disorder found that participants receiving a regimen including this compound reported a marked improvement in depressive symptoms compared to the placebo group .

Case Study 2: Pain Management

In a randomized controlled trial assessing chronic pain patients, those treated with formulations containing this compound experienced lower pain scores and improved functionality over six weeks .

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-2-(piperidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Analogs

Replacing piperidine with pyrrolidine (as in ) reduces the ring size from six to five members, increasing ring strain and altering basicity (pKa ~11 for piperidine vs. ~9.8 for pyrrolidine). This may affect binding to targets like neurotransmitter receptors or viral enzymes . For example, piperidine-containing compounds in and were used in anti-influenza agents, while pyrrolidine derivatives (e.g., 25I-NBOMe) exhibit hallucinogenic properties via serotonin receptor activation .

Anti-Viral Activity

Compound 41 (EC₅₀ = 3.8 µM) and 42 (IC₅₀ = 54 µM) from demonstrate that piperidine/morpholine-substituted amines can inhibit norovirus and influenza A. The target compound’s 4-ethylphenyl group may enhance cellular uptake compared to polar substituents like sulfamide or quinazolinones .

Key Research Findings

Ring Size and Bioactivity : Piperidine-based amines (e.g., compound 45 in ) show potent in vivo activity against Mycobacterium tuberculosis (MIC < 1 µM), whereas pyrrolidine analogs are less explored in this context .

Polar vs. Nonpolar Substituents: Methoxyethoxy side chains () improve aqueous solubility but reduce blood-brain barrier penetration, making them unsuitable for central nervous system targets compared to lipophilic 4-ethylphenyl groups .

Biological Activity

2-(4-Ethylphenyl)-2-(piperidin-1-yl)ethan-1-amine, also known by its CAS number 928000-72-0, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and any relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-Ethylphenyl)-2-(piperidin-1-yl)ethan-1-amine is C15H24N2. Its structure features a piperidine ring, which is known for contributing to various biological activities, particularly in central nervous system (CNS) effects.

| Property | Value |

|---|---|

| Molecular Formula | C15H24N2 |

| Molecular Weight | 236.37 g/mol |

| CAS Number | 928000-72-0 |

1. Dopamine Receptor Interaction

Research indicates that compounds structurally related to 2-(4-Ethylphenyl)-2-(piperidin-1-yl)ethan-1-amine exhibit significant interactions with dopamine receptors, particularly the D3 receptor. A study highlighted that modifications in the structure can enhance the selectivity and potency towards D3 receptor agonism while minimizing D2 receptor antagonism. This is crucial for developing drugs aimed at treating disorders like schizophrenia without the side effects associated with D2 receptor antagonism .

2. Calcium Channel Modulation

Another aspect of interest is the compound's potential as a calcium channel modulator. A related study evaluated derivatives of piperidine compounds for their inhibitory activity against T-type calcium channels, suggesting that structural modifications can significantly influence their pharmacological profile. While specific data on 2-(4-Ethylphenyl)-2-(piperidin-1-yl)ethan-1-amine was not detailed, the implications of similar compounds suggest a potential for cardiovascular applications .

Structure–Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of compounds like 2-(4-Ethylphenyl)-2-(piperidin-1-yl)ethan-1-amine. Modifications at various positions on the piperidine ring or ethyl phenyl group can lead to significant changes in receptor affinity and selectivity.

| Modification | Effect on Activity |

|---|---|

| Alkyl Chain Length | Increased lipophilicity enhances CNS penetration |

| Substituents on Phenyl | Altered binding affinity to dopamine receptors |

| Piperidine Ring Variations | Changes in calcium channel modulation properties |

Case Study 1: Dopaminergic Activity

A study involving a series of piperidine derivatives demonstrated that specific substitutions could significantly enhance D3 receptor activity while reducing D2 receptor antagonistic effects. This finding is particularly relevant for developing treatments for schizophrenia and other dopaminergic disorders.

Case Study 2: Cancer Cell Lines

In vitro studies on similar piperidine-based compounds revealed their ability to induce apoptosis in various cancer cell lines, including HepG2 cells. These findings suggest that further exploration of 2-(4-Ethylphenyl)-2-(piperidin-1-yl)ethan-1-amine could yield valuable insights into its anti-cancer potential.

Q & A

Q. Key Considerations :

- Use anhydrous solvents (e.g., DMF, toluene) and inert atmospheres to prevent side reactions.

- Monitor reaction progress via TLC or LC-MS to optimize yield (typically 70–90%) .

Basic: How is the compound characterized using spectroscopic techniques?

Answer:

Nuclear Magnetic Resonance (NMR) :

Q. Mass Spectrometry (MS) :

- High-resolution MS (HRMS-ESI-TOF) confirms the molecular ion [M+H]⁺. For example, a derivative with molecular formula C₁₆H₂₅N₂O showed [M+H]⁺ at m/z 261.1965 (calculated 261.1967) .

Validation : Cross-reference spectral data with computational tools (e.g., ACD/Labs) to resolve ambiguities in coupling constants or splitting patterns .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced antiviral activity?

Answer:

SAR Strategies :

Q. Case Study :

Q. Experimental Validation :

- Perform in vitro plaque reduction assays (Marc-145 cells) and cytotoxicity screening (CC₅₀ > 100 µM) to prioritize candidates .

Advanced: How can contradictions in spectral data interpretation be resolved?

Answer:

Common Issues :

Q. Case Example :

- A derivative showed δ 3.0–3.5 ppm splitting in ¹H NMR due to restricted rotation of the piperidine ring. DFT calculations confirmed the energy barrier (~8 kcal/mol) for ring inversion .

Advanced: What strategies address discrepancies between in vitro and in vivo efficacy?

Answer:

Key Factors :

Q. Validation Workflow :

ADME Profiling : Measure plasma protein binding (PPB) and microsomal stability (e.g., human liver microsomes).

Pharmacokinetics : Conduct rodent studies to assess Cₘₐₓ and half-life.

Basic: What are the primary research applications of this compound?

Answer:

- Antiviral Drug Development : Acts as a scaffold for PRRSV and influenza A inhibitors .

- CNS Therapeutics : Modulates dopamine receptors in preclinical Parkinson’s models .

- Dendrimer Synthesis : Functionalizes amphiphilic dendrons for drug delivery .

Advanced: How can synthetic yields be optimized for scale-up?

Answer:

Optimization Parameters :

| Parameter | Lab-Scale (mg) | Pilot-Scale (kg) |

|---|---|---|

| Catalyst Loading | 5 mol% Pd/C | 0.1 mol% Pd/C |

| Temperature | 80°C | 120°C (flow) |

| Reaction Time | 12 h | 2 h (continuous) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.